molecular formula C15H17NO4 B1357990 1-Cbz-Piperidin-4-ylidene-acetic acid CAS No. 40113-03-9

1-Cbz-Piperidin-4-ylidene-acetic acid

Cat. No.: B1357990
CAS No.: 40113-03-9
M. Wt: 275.3 g/mol
InChI Key: NGSLTFIGWWOKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid typically involves the use of trifluoroacetic acid in dichloromethane. One common synthetic route starts with 4-tert-butoxycarbonylmethylene-N-Cbz-piperidine. Trifluoroacetic acid is added to this compound in methylene chloride, and the solution is stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue is triturated with diethyl ether to yield 4-carboxymethylene-N-Cbz-piperidine as a crystalline white solid .

Chemical Reactions Analysis

1-Cbz-Piperidin-4-ylidene-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Cbz-Piperidin-4-ylidene-acetic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cbz-Piperidin-4-ylidene-acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cbz-Piperidin-4-ylidene-acetic acid can be compared with other similar compounds, such as:

    1-Cbz-4-methylene-piperidine: This compound shares a similar piperidine core but differs in its functional groups.

    4-Carboxymethylene-piperidine-1-carboxylic acid benzyl ester: Another closely related compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .

Properties

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSLTFIGWWOKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611467
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40113-03-9
Record name {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (10 ml) was added to 4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine (20 g, 60.3 mmol) in methylene chloride (30 ml) and the solution was stirred at room temperature for 1.5 hours. After evaporation of the solvent, the residue was triturated with diethyl ether to give 4-carboxymethylene-N-CBZ-piperidine as a crystalline white solid.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonyl-methylene-N-CBZ-piperidine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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